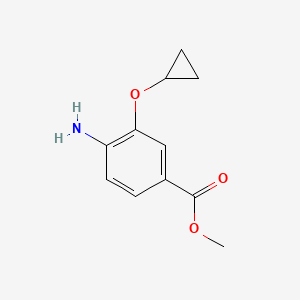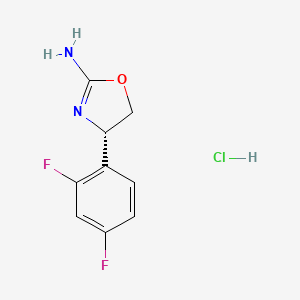![molecular formula C18H24N2O5 B13512194 (3R)-2-[(2S)-2-{[(tert-butoxy)carbonyl]amino}propanoyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B13512194.png)
(3R)-2-[(2S)-2-{[(tert-butoxy)carbonyl]amino}propanoyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-2-[(2S)-2-{[(tert-butoxy)carbonyl]amino}propanoyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a tetrahydroisoquinoline core, which is a common structural motif in many biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-2-[(2S)-2-{[(tert-butoxy)carbonyl]amino}propanoyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves multiple steps, including the protection of functional groups, formation of amide bonds, and cyclization reactions. The tert-butoxycarbonyl (Boc) group is often used as a protecting group for amines due to its stability under various reaction conditions and ease of removal.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-2-[(2S)-2-{[(tert-butoxy)carbonyl]amino}propanoyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can yield alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3R)-2-[(2S)-2-{[(tert-butoxy)carbonyl]amino}propanoyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can be used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound can be used in the study of enzyme mechanisms and protein-ligand interactions. Its ability to form stable amide bonds makes it useful in peptide synthesis and modification.
Medicine
In medicine, this compound can be explored for its potential therapeutic properties. Its structural similarity to other bioactive molecules suggests it may have pharmacological activity.
Industry
In industry, this compound can be used in the development of new materials and catalysts. Its stability and reactivity make it a valuable component in various industrial processes.
Mecanismo De Acción
The mechanism of action of (3R)-2-[(2S)-2-{[(tert-butoxy)carbonyl]amino}propanoyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the formation of stable complexes with these targets, leading to changes in their activity or function.
Comparación Con Compuestos Similares
Similar Compounds
(3R)-2-[(2S)-2-{[(tert-butoxy)carbonyl]amino}propanoyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: This compound is unique due to its specific stereochemistry and functional groups.
Tetrahydroisoquinoline derivatives: These compounds share the tetrahydroisoquinoline core but differ in their substituents and functional groups.
Boc-protected amino acids: These compounds share the Boc-protected amine group but differ in their overall structure and reactivity.
Uniqueness
The uniqueness of this compound lies in its combination of stereochemistry, functional groups, and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C18H24N2O5 |
|---|---|
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
(3R)-2-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C18H24N2O5/c1-11(19-17(24)25-18(2,3)4)15(21)20-10-13-8-6-5-7-12(13)9-14(20)16(22)23/h5-8,11,14H,9-10H2,1-4H3,(H,19,24)(H,22,23)/t11-,14+/m0/s1 |
Clave InChI |
ZAYLBTMHXGIDSF-SMDDNHRTSA-N |
SMILES isomérico |
C[C@@H](C(=O)N1CC2=CC=CC=C2C[C@@H]1C(=O)O)NC(=O)OC(C)(C)C |
SMILES canónico |
CC(C(=O)N1CC2=CC=CC=C2CC1C(=O)O)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl 3-{[(tert-butoxy)carbonyl]amino}-2-chloro-1H-indole-1-carboxylate](/img/structure/B13512113.png)









![{4,4-Difluorospiro[2.2]pentan-1-yl}methanol](/img/structure/B13512172.png)


